molecular formula C24H21ClN4O2 B2938028 (E)-2-(4-chlorostyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 940987-73-5

(E)-2-(4-chlorostyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2938028
CAS RN: 940987-73-5
M. Wt: 432.91
InChI Key: OHUADVKJYGBXON-IZZDOVSWSA-N
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Description

(E)-2-(4-chlorostyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21ClN4O2 and its molecular weight is 432.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

One study detailed the synthesis of novel 1,2,4-triazole derivatives, including derivatives similar to (E)-2-(4-chlorostyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, and evaluated their antimicrobial activities. Compounds synthesized showed good or moderate activities against various test microorganisms, indicating the potential of these derivatives as antimicrobial agents (Bektaş et al., 2007).

Synthesis and Biological Activity

Another research effort involved the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. These compounds exhibited moderate to good antimicrobial activity, further highlighting the potential of similar compounds in developing new antimicrobial agents (Mhaske et al., 2014).

Tuberculostatic Activity

Research on phenylpiperazine derivatives, including structures analogous to the compound of interest, demonstrated their synthesis and in vitro evaluation for tuberculostatic activity. The findings suggested that some of these compounds have promising activity against tuberculosis, with minimum inhibiting concentrations within a specific range, indicating their potential application in tuberculosis treatment (Foks et al., 2004).

Antifungal Activity

A study on the synthesis and evaluation of novel α-alkoxyimino-(1H-benzoimidazol-2-yl)acetonitriles containing piperazine moiety, similar to the compound , revealed that some synthesized compounds displayed higher antifungal activity compared to carbendazim against certain fungal pathogens. This suggests the potential use of these derivatives in developing new antifungal agents (Jin et al., 2015).

properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c1-17-2-7-19(8-3-17)23(30)28-12-14-29(15-13-28)24-21(16-26)27-22(31-24)11-6-18-4-9-20(25)10-5-18/h2-11H,12-15H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUADVKJYGBXON-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-chlorostyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

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